Cutri2
Description
Structure
3D Structure of Parent
Properties
CAS No. |
106639-28-5 |
|---|---|
Molecular Formula |
C14H12CuN2O8 |
Molecular Weight |
399.8 g/mol |
IUPAC Name |
copper;2,3-dihydroxy-6-[(E)-hydroxyiminomethyl]phenolate |
InChI |
InChI=1S/2C7H7NO4.Cu/c2*9-5-2-1-4(3-8-12)6(10)7(5)11;/h2*1-3,9-12H;/q;;+2/p-2/b2*8-3+; |
InChI Key |
HQPSCKYSOXQNET-FDGPNNRMSA-L |
SMILES |
C1=CC(=C(C(=C1C=NO)[O-])O)O.C1=CC(=C(C(=C1C=NO)[O-])O)O.[Cu+2] |
Isomeric SMILES |
C\1=CC(=O)C(=C(/C1=C\NO)[O-])O.C\1=CC(=O)C(=C(/C1=C\NO)[O-])O.[Cu+2] |
Canonical SMILES |
C1=CC(=O)C(=C(C1=CNO)[O-])O.C1=CC(=O)C(=C(C1=CNO)[O-])O.[Cu+2] |
Synonyms |
bis(2,3,4-trihydroxybenzaldoxyimato)copper(II) |
Origin of Product |
United States |
Synthetic Methodologies for the Copper Ii Trihydroxybenzaldoximato Complex Cutri2
Strategies for Ligand Synthesis and Purification
The synthesis of the trihydroxybenzaldoxime ligand, specifically 3,4,5-trihydroxybenzaldoxime, is a crucial precursor step to the formation of CuTRI2. This ligand is derived from 3,4,5-trihydroxybenzaldehyde (B28275).
Synthesis of 3,4,5-Trihydroxybenzaldehyde: 3,4,5-Trihydroxybenzaldehyde can be synthesized through various chemical routes. One common approach involves the oxidation of pyrogallol (B1678534) or the hydrolysis of certain esters nih.gov. Another method describes its preparation from 1,2,3-trimethoxy-benzene, involving a substitution reaction under Lewis acidic catalysis followed by an oxidation reaction molaid.com. For instance, 1,2,3-trimethoxy-benzene reacts with oxoethanoic acid and hydrochloric acid under heating to yield 1,2,3-trimethoxy benzyl (B1604629) chloride. This intermediate is then oxidized using urotropine and an organic acid (such as acetic or propionic acid) to produce 3,4,5-trimethoxybenzaldehyde, which can subsequently be demethylated to yield 3,4,5-trihydroxybenzaldehyde molaid.comnih.gov.
Oximation to Form 3,4,5-Trihydroxybenzaldoxime: The conversion of 3,4,5-trihydroxybenzaldehyde to its corresponding oxime typically involves a condensation reaction with hydroxylamine (B1172632) or its salt. General methods for oxime synthesis often involve reacting a carbonyl compound (aldehyde or ketone) with hydroxylamine hydrochloride in the presence of a base or under specific solvent conditions. Environmentally benign approaches include solvent-free reactions, such as grinding the reactants at room temperature in the presence of antimony(III) oxide (Sb₂O₃), which has been shown to yield oximes efficiently mdpi.com.
A typical oximation reaction for phenolic aldehydes would involve:
Reactants: 3,4,5-Trihydroxybenzaldehyde and hydroxylamine hydrochloride (NH₂OH·HCl).
Solvent: Common solvents like ethanol (B145695), methanol, or water, or a mixture thereof.
Base: A mild base such as sodium acetate (B1210297) (NaOAc) or pyridine (B92270) to neutralize the HCl byproduct and facilitate the reaction.
Conditions: The reaction can be carried out at room temperature or with gentle heating (e.g., reflux) for several hours.
Purification of the Ligand: Purification of the synthesized oxime ligand is essential to ensure high purity for subsequent complexation. Common purification techniques include:
Filtration: To separate the crude product from the reaction mixture.
Washing: With cold solvents (e.g., cold methanol, water, or diethyl ether) to remove unreacted starting materials and soluble impurities nih.gov.
Recrystallization: From suitable solvents (e.g., ethanol, methanol, or their mixtures) to obtain the pure crystalline ligand nih.gov.
Drying: In vacuo or in a desiccator to remove residual solvents nih.gov.
Optimization of Complexation Reactions for Copper(II) Oxime Systems
The formation of the Copper(II) Trihydroxybenzaldoximato Complex (CuTRI2) involves the coordination of the deprotonated trihydroxybenzaldoxime ligand to copper(II) ions. Optimization of this complexation reaction is critical for achieving high yields and desired complex characteristics.
Investigation of Reaction Parameters and Solvents
The efficiency and outcome of copper(II) oxime complexation reactions are significantly influenced by various reaction parameters and the choice of solvent.
Copper Source: Commonly used copper(II) salts include copper(II) chloride dihydrate (CuCl₂·2H₂O), copper(II) acetate (Cu(OAc)₂), or copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O) mdpi.commdpi.comimist.ma. The counter-ion can sometimes influence the complex structure or solubility.
Solvents: A range of polar solvents are typically employed due to the solubility of both the copper salts and the phenolic oxime ligands. These include methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) mdpi.commdpi.com. Methanol and ethanol are frequently chosen for their good solvating properties and ease of removal. DMF can be particularly effective for ligands with lower solubility mdpi.com.
Temperature: Reactions can be performed at room temperature (20–22 °C) or under elevated temperatures (e.g., reflux at 40–80 °C) to facilitate dissolution and reaction kinetics mdpi.com. Slow evaporation of the solvent over several days can also lead to crystal formation mdpi.com.
Reaction Time: Reaction times vary depending on the specific ligand and conditions, ranging from minutes to several hours of reflux, or even days for slow evaporation methods mdpi.com.
pH Control: For phenolic oximes, deprotonation of the phenolic hydroxyl group and possibly the oximic hydroxyl group is often necessary for coordination. This typically requires adjusting the pH of the reaction mixture to slightly basic conditions, often through the addition of a weak base. The selective formation and stability of copper(II) complexes with phenolic oximes are often attributed to hydrogen bonding between bidentate units and the pseudomacrocyclic structure formed around the copper ion nih.gov.
An example of reaction parameters for copper(II) complex synthesis with related ligands is shown in the table below:
| Parameter | Range/Typical Values | Reference |
| Copper Salt | CuCl₂·2H₂O, Cu(OAc)₂, Cu(NO₃)₂·3H₂O | mdpi.commdpi.comimist.ma |
| Solvent | Methanol, Ethanol, DMF, DMSO | mdpi.commdpi.com |
| Temperature | Room temperature (20-22 °C) to reflux (40-80 °C) | mdpi.com |
| Reaction Time | Few minutes to 4 hours (reflux), 1-4 days (slow evap.) | mdpi.com |
| pH Adjustment | Mildly basic conditions (e.g., using a weak base) | nih.gov |
Controlled Stoichiometry and Yield Enhancement Techniques
Controlling the molar ratio of reactants is crucial for directing the formation of specific complex stoichiometries and maximizing yield.
Molar Ratios: For mononuclear copper(II) complexes, common ligand-to-metal ratios include 1:1 or 2:1 (ligand:copper) depending on the denticity of the ligand and the desired coordination number of copper. For example, some copper(II) complexes are prepared using an equimolar (1:1) ratio of copper(II) chloride to the organic ligand molaid.com. In other cases, a 3-fold molar excess of copper(II) chloride has been used mdpi.com. For binuclear complexes, specific ligand-to-metal ratios (e.g., 2:1 ligand:copper) are employed to favor the formation of dimeric structures researchgate.net. The molar ratio of metal to ligand for a new reagent was found to be 1:2, indicating two ligand molecules coordinating to one copper(II) ion imist.ma.
Yield Enhancement Techniques:
Concentration: Slow evaporation of the solvent can promote crystal growth and improve yield mdpi.com.
Cooling: Cooling the reaction mixture in an ice bath or overnight can induce precipitation of the complex nih.gov.
Washing: Thorough washing of the precipitate with cold solvents helps remove impurities and unreacted starting materials, thus improving the purity and effective yield of the isolated complex mdpi.com.
Recrystallization: For further purification and yield improvement, recrystallization from a suitable solvent or solvent mixture is often employed nih.gov.
In Situ Reactions: In some cases, complexes can be prepared by carrying out an in situ reaction of the aldehyde, hydroxylamine, and metal salt, which can sometimes lead to better yields or simpler procedures imist.ma.
Exploration of Environmentally Benign Synthetic Routes
The pursuit of environmentally benign synthetic routes for chemical compounds, including CuTRI2, aligns with the principles of green chemistry, aiming to minimize hazardous substances and maximize efficiency.
Solvent-Free Synthesis: For the ligand synthesis, solvent-free methods like grinding reactants at room temperature have been demonstrated for oxime formation, eliminating the need for organic solvents and reducing waste generation mdpi.com.
Green Oxidants: In copper-catalyzed reactions involving oximes, the use of molecular oxygen (air) as a terminal oxidant is a highly desirable green chemistry strategy. Molecular oxygen is inexpensive, has high atom efficiency, and often produces non-toxic water as the only byproduct mdpi.com. This approach has been successfully applied in copper(II)-catalyzed oxidative C-O bond formation reactions from enone oximes mdpi.com.
Earth-Abundant Metal Catalysts: Copper, being an earth-abundant and less toxic transition metal compared to noble metals like ruthenium, iridium, or palladium, is inherently a more environmentally benign choice for catalysis orientjchem.org. The shift from precious metal catalysts to copper-based systems is a significant step towards sustainable synthesis mdpi.comorientjchem.org.
Atom Economy: Designing reactions with high atom economy, where most atoms of the reactants are incorporated into the final product, reduces waste. Complexation reactions, especially those forming stable chelates, often exhibit good atom economy.
Mild Reaction Conditions: Employing mild reaction conditions, such as lower temperatures and atmospheric pressure, reduces energy consumption and the potential for side reactions, contributing to a greener process mdpi.com.
The synthesis of CuTRI2, while not explicitly detailed in every step, can be achieved by combining known green chemistry principles for ligand synthesis and established, increasingly environmentally conscious, copper complexation techniques.
Structural Elucidation and Crystallographic Analysis of Copper Ii Trihydroxybenzaldoximato Complexes
Advanced X-ray Diffraction Techniques for Single Crystal Analysis
Single crystal X-ray diffraction (SCXRD) is a powerful technique that allows for the absolute determination of molecular structures, including precise atomic positions, bond lengths, and angles jove.com. This technique is fundamental in elucidating the intricate details of copper(II) oxime complexes.
Copper(II) complexes with oxime-type ligands typically form mononuclear structures asianpubs.org. For instance, a copper(II) complex with an oxime-type ligand has been observed to crystallize in the monoclinic system with the space group P2(1)/c and Z = 2 asianpubs.org. In such structures, the copper(II) atom is often at the center of the complex, coordinated by the ligand(s).
Beyond the individual molecular units, these complexes frequently exhibit extended supramolecular architectures in the crystal lattice. For example, a mononuclear copper(II) complex with an oxime-type ligand can form an infinite one-dimensional (1D) supramolecular structure along a specific crystallographic axis through intermolecular hydrogen bonds asianpubs.org. Other copper(II) complexes have been shown to form 2D supramolecular layers via hydrogen bonding interactions and short intermolecular contacts, sometimes further stabilized by π-π stacking interactions asianpubs.org. In some cases, centrosymmetric complexes are linked by hydrogen bonding into a three-dimensional (3D) network, which can also be reinforced by π–π stacking interactions and C—H⋯π contacts nih.gov.
The coordination environment around the copper(II) center is a critical aspect of its structural chemistry. Copper(II) ions often adopt various coordination geometries, including square planar, distorted square planar, square pyramidal, and distorted octahedral, reflecting the Jahn-Teller effect inherent to d9 copper(II) ions asianpubs.orgijcrt.orgmdpi.comresearchgate.netpsu.eduijcrt.orgjocpr.com.
In a typical copper(II) oxime complex, the copper(II) atom is four-coordinated by donor atoms from the deprotonated oxime-type ligands, often exhibiting a slightly distorted square-planar geometry asianpubs.org. For example, in one such complex, the copper(II) is coordinated by phenolate (B1203915) oxygen (O) and imine nitrogen (N) atoms. The bond lengths and angles provide quantitative details of this coordination.
Table 1: Selected Bond Lengths and Angles for a Representative Copper(II) Oxime Complex asianpubs.org
| Bond/Angle | Value (Å/°) |
| Cu1-O2#1 | 1.873(2) Å |
| Cu1-O2 | 1.873(2) Å |
| Cu1-N2#1 | 1.993(3) Å |
| Cu1-N2 | 1.993(3) Å |
| O2#1-Cu1-O2 | 180.0° |
| O2#1-Cu1-N2#1 | 91.31(9)° |
| O2-Cu1-N2#1 | 88.69(9)° |
| O2#1-Cu1-N2 | 88.69(9)° |
| O2-Cu1-N2 | 91.31(9)° |
| N2#1-Cu1-N2 | 180.0° |
Symmetry transformation used to generate equivalent atoms: #1 -x+1, -y+1, -z+1.
The dihedral angles between coordination planes can indicate the degree of distortion from an ideal geometry, with values around 36.49(3)° suggesting a slight distortion towards tetrahedral geometry from a square planar structure asianpubs.org. In other copper(II) complexes, distorted octahedral geometries have been observed, with Cu—N bond lengths varying between 2.003(4)–2.023(3) Å and Cu—O bond lengths around 1.947(3) and 1.904(3) Å ijcrt.org. Comparative studies with analogous Ni(II) complexes have shown that Cu-N bonds are generally longer for copper(II) complexes mdpi.com.
Table 2: Representative Hydrogen-Bonding Interactions in a Copper(II) Oxime Complex asianpubs.org
| D-H···A (Donor-Hydrogen···Acceptor) | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | Angle (º) |
| O1-H1···O2 | (Data not explicitly provided in snippet for d(D-H), d(H···A), d(D···A), Angle) | |||
| C16-H16B···O1 | (Data not explicitly provided in snippet for d(D-H), d(H···A), d(D···A), Angle) |
Note: Specific values for d(D-H), d(H···A), d(D···A), and Angle for the listed hydrogen bonds were not fully detailed in the provided search result snippet asianpubs.org.
Powder X-ray Diffraction for Phase Identification and Crystallinity Assessment
While single crystal X-ray diffraction provides high-resolution structural details of an individual crystal, Powder X-ray Diffraction (PXRD) is a bulk characterization technique that offers information about the phase, crystallinity, and purity of a polycrystalline material jove.com. PXRD patterns act as a "fingerprint" for a given material, allowing for phase identification and crystallinity assessment jove.comwayne.edu.
PXRD is widely used for copper(II) complexes to confirm their crystalline nature and determine parameters such as crystallite size and lattice parameters researchgate.netphysicsjournal.inresearchpublish.comresearchgate.net. For example, studies on copper(II) mixed ligand complexes have utilized PXRD to determine crystallite sizes ranging from approximately 52.05 nm to 68.87 nm and lattice parameters between 6.32 Å and 10.41 Å, confirming their crystalline nature researchpublish.com. In some instances, PXRD can also indicate amorphous character if sharp diffraction peaks are absent, suggesting a random arrangement of component particles, which can be indicative of a successful chelation process mdpi.com.
Investigations into Polymorphism and Crystal Engineering of Related Molecular Systems
Polymorphism, the ability of a solid material to exist in more than one crystal form, is a significant phenomenon in coordination chemistry, influencing material properties. Copper(II) Schiff base complexes, which are structurally related to oxime complexes, have demonstrated polymorphism mjcce.org.mk.
Crystal engineering aims to design and synthesize crystalline solids with desired properties by controlling intermolecular interactions rsc.orgrsc.org. In the context of copper(II) oxime complexes, crystal engineering principles can be applied to manipulate hydrogen bonding networks and other non-covalent interactions to achieve specific crystal packings and supramolecular assemblies rsc.orgk-state.edu. The robustness of hydrogen bonds can coexist with ligand-to-metal coordination bonds, offering versatile tools for crystal engineers rsc.org. Understanding the relationship between molecular assembly in solution and the resulting crystal packings of potential polymorphs is a key aspect of this field rsc.org.
Comparative Structural Analysis with Analogous Copper(II) Oxime Complexes
Comparative structural analysis with analogous copper(II) oxime complexes reveals common structural motifs and highlights the impact of ligand modifications on coordination geometry and supramolecular interactions. Many copper(II) complexes with oxime-type ligands exhibit similar coordination environments, often involving nitrogen and oxygen donor atoms asianpubs.orgijcrt.orgmdpi.com.
For example, trans-bis(2,3,4-trihydroxybenzaldoximato)copper(II) (CuTRI2) is structurally related to trans-bis(resorcylaldoximato)copper(II) (CuRES2) and trans-bis(salicylaldoximato)copper(II) (CuSAO2) researchgate.net. These complexes share the core copper(II) ion coordinated to two deprotonated oxime ligands. Variations in the substituents on the aromatic ring of the aldoxime ligand can influence the precise bond lengths, angles, and the nature and extent of intermolecular hydrogen bonding and π-π stacking interactions asianpubs.orgrsc.org.
Studies on mixed ligand copper(II) complexes with salicylaldoxime (B1680748) (SAO) and 2-hydroxyacetophenone (B1195853) oxime (HAO) as primary ligands, along with heterocyclic bases, have shown that the oxime -OH group is involved in strong intramolecular hydrogen bonding, forming stable five-membered ring structures researchgate.net. The presence of specific infrared spectral bands has been correlated with trans-structures in these complexes researchgate.net. Comparisons between copper(II) and nickel(II) complexes with similar oxime-amide ligands have also indicated differences in metal-nitrogen bond lengths, with copper(II) complexes generally exhibiting longer bonds mdpi.com. Such comparative analyses are crucial for developing a comprehensive understanding of the structure-property relationships in this class of coordination compounds.
Spectroscopic Characterization Techniques for the Copper Ii Trihydroxybenzaldoximato Complex
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions
Electronic absorption spectroscopy, specifically UV-Vis spectroscopy, is a fundamental tool for probing the electronic transitions within the Copper(II) Trihydroxybenzaldoximato Complex. Copper(II) (d⁹) complexes typically exhibit characteristic absorption bands in the visible and near-infrared (NIR) regions due to d-d electronic transitions mdpi.comsemanticscholar.orgmdpi.comscielo.brbch.roresearchgate.net. These transitions are often weak and broad, and their positions are highly sensitive to the coordination geometry and ligand field strength mdpi.combch.rolatamjpharm.org. For example, square planar or distorted octahedral Cu(II) complexes often show a broad d-d band generally ranging from approximately 550 nm to 800 nm mdpi.comsemanticscholar.orgmdpi.comscielo.brbch.roresearchgate.net. Specific examples include bands observed at around 610 nm, 700 nm, and a decomposed spectrum showing bands at 586, 658, and 794 nm mdpi.comscielo.brresearchgate.net.
In addition to d-d transitions, copper(II) complexes can exhibit more intense absorption bands in the ultraviolet (UV) region, which are typically attributed to charge transfer (CT) transitions mdpi.comsemanticscholar.orgmdpi.comnih.gov. These can include ligand-to-metal charge transfer (LMCT), where an electron is transferred from a ligand orbital to a metal orbital, or intra-ligand charge transfer (ILCT), which involves transitions within the ligand itself semanticscholar.org. For complexes with oxygen and nitrogen donor ligands, LMCT bands are commonly observed at higher energies (shorter wavelengths) than d-d transitions, for instance, in the range of 340-450 nm or even more specific bands at 365 nm or 395 nm mdpi.comsemanticscholar.orgmdpi.comnih.gov. The presence and position of these charge transfer bands provide information about the electronic interaction between the copper center and the trihydroxybenzaldoximato ligand.
Table 1: Representative UV-Vis Absorption Data for Copper(II) Complexes
| Type of Transition | Wavelength Range (nm) | Description |
| d-d Transitions | 550 - 800 | Broad, low intensity, sensitive to geometry (e.g., square planar, distorted octahedral) mdpi.comsemanticscholar.orgmdpi.comscielo.brbch.roresearchgate.net |
| Charge Transfer (LMCT/ILCT) | 340 - 450 | High intensity, often in UV region, indicating ligand-metal electronic interactions or intra-ligand transitions mdpi.comsemanticscholar.orgmdpi.comnih.gov |
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is crucial for identifying functional groups within the trihydroxybenzaldoximato ligand and understanding how they interact with the copper(II) center upon complexation bch.rolatamjpharm.orgmdpi.comrsc.orgcityu.edu.hknih.govmdpi.commdpi.comresearchgate.netphotothermal.comcardiff.ac.uk. These methods provide a "fingerprint" of the molecular vibrations, allowing for the detection of shifts in characteristic band positions and changes in intensity upon coordination.
For a trihydroxybenzaldoximato ligand, key vibrational modes typically include those associated with the phenolic hydroxyl groups (O-H stretch), the oxime group (C=N and N-O stretches), and the aromatic ring vibrations bch.rolatamjpharm.orgmdpi.com. Upon coordination of the ligand to copper(II), significant changes in the IR and Raman spectra are expected. For instance, the disappearance of O-H stretching bands or shifts to lower wavenumbers can indicate deprotonation of the hydroxyl groups and their subsequent coordination to the copper ion bch.romdpi.com. Similarly, shifts in the C=N and N-O stretching frequencies of the oxime moiety provide evidence of its involvement in coordination mdpi.com.
Furthermore, the formation of metal-ligand bonds, such as Cu-O and Cu-N, gives rise to new vibrational bands, typically in the far-IR region (below 600 cm⁻¹) mdpi.com. While specific values for the Copper(II) Trihydroxybenzaldoximato Complex are not directly available, studies on other copper(II) complexes with similar oxygen and nitrogen donor ligands confirm these general principles bch.rolatamjpharm.orgmdpi.com. Computational methods, such as Density Functional Theory (DFT), are often employed to assist in the assignment of experimental vibrational bands by calculating harmonic vibrational frequencies mdpi.comcardiff.ac.uk.
Table 2: Expected Vibrational Band Shifts Upon Coordination in Copper(II) Complexes
| Functional Group/Bond | Typical Vibration (Free Ligand) | Expected Shift/Change (Complex) | Spectroscopic Technique |
| Phenolic O-H | ~3200-3600 cm⁻¹ (stretch) | Disappearance or shift to lower wavenumbers upon deprotonation and coordination bch.romdpi.com | IR |
| C=N (Oxime) | ~1600-1690 cm⁻¹ (stretch) | Shift upon coordination to copper mdpi.com | IR, Raman |
| N-O (Oxime) | ~900-1000 cm⁻¹ (stretch) | Shift upon coordination to copper mdpi.com | IR, Raman |
| Aromatic Ring | Various modes | Shifts indicating electronic perturbation upon coordination mdpi.com | IR, Raman |
| Cu-O, Cu-N | N/A | New bands in far-IR region (<600 cm⁻¹) mdpi.com | IR, Raman |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper(II) Electronic States
Electron Paramagnetic Resonance (EPR) spectroscopy is a particularly powerful technique for characterizing copper(II) complexes due to the d⁹ electronic configuration of Cu(II), which results in a single unpaired electron (S=1/2) scielo.brethz.ch. This makes Cu(II) complexes EPR active, providing detailed information about the electronic environment, coordination geometry, and magnetic interactions of the copper center scielo.brnih.govmdpi.comrsc.orgcityu.edu.hkethz.chrsc.orgmdpi.comnih.govresearchgate.net.
The EPR spectrum of a Cu(II) complex is typically characterized by g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥) rsc.orgethz.chresearchgate.net. The g-values are anisotropic and reflect the symmetry of the ligand field around the copper ion. For common geometries such as square planar or elongated octahedral, the relationship g|| > g⊥ is typically observed scielo.brethz.ch. The hyperfine coupling, arising from the interaction between the unpaired electron spin and the nuclear spin of the copper (I=3/2 for both ⁶³Cu and ⁶⁵Cu isotopes), splits each spectral line into four components ethz.chresearchgate.net. The magnitude of these hyperfine coupling constants provides insights into the covalent character of the metal-ligand bonds and the delocalization of the unpaired electron rsc.org.
EPR spectroscopy can also reveal information about interactions between multiple copper centers (e.g., dimeric or polymeric structures) or interactions with ligand nuclei (superhyperfine coupling) ethz.chmdpi.com. Variable-temperature EPR studies can provide insights into dynamic processes, such as conformational changes or changes in coordination geometry in solution rsc.org.
Table 3: Typical EPR Parameters for Copper(II) Complexes
| Parameter | Description | Typical Range/Observation |
| g-values | Anisotropic (g | |
| A-values | Hyperfine coupling constants (A | |
| Spin State | S = 1/2 | Characteristic of d⁹ Cu(II) ion scielo.brethz.ch |
Mass Spectrometry for Molecular Ion Characterization and Fragmentation Patterns
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight, stoichiometry, and structural integrity of coordination complexes, including the Copper(II) Trihydroxybenzaldoximato Complex nih.govcityu.edu.hkmdpi.comnih.govrsc.orgresearchgate.netrsc.org. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing non-volatile and thermally labile coordination compounds, as it can generate molecular ions and their fragments in the gas phase from solution cityu.edu.hknih.govresearchgate.net.
Table 4: Role of Mass Spectrometry in Complex Characterization
| MS Feature | Information Provided | Common Techniques |
| Molecular Ion (m/z) | Confirmation of molecular weight and stoichiometry nih.govcityu.edu.hkmdpi.comnih.govrsc.orgresearchgate.net | ESI-MS |
| Fragmentation Pattern | Insights into ligand connectivity, coordination mode, and structural stability nih.govmdpi.comrsc.orgresearchgate.net | ESI-MS/MS, CID |
Application of Other Advanced Spectroscopic Methods for Structural Insights
Beyond the core spectroscopic techniques, other advanced methods can provide complementary structural insights into the Copper(II) Trihydroxybenzaldoximato Complex.
X-ray Absorption Spectroscopy (XAS): This technique, particularly X-ray Absorption Near Edge Structure (XANES), is sensitive to the oxidation state and local coordination geometry of the metal center scielo.brresearchgate.net. XANES spectra can differentiate between Cu(I) and Cu(II) and provide information about the symmetry of the immediate environment around the copper atom scielo.br. This is especially useful for confirming the Cu(II) oxidation state and gaining insights into the bond lengths and angles in the coordination sphere.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For paramagnetic Cu(II) complexes, conventional ¹H NMR spectroscopy can be challenging due to line broadening and shifts induced by the unpaired electron nih.gov. However, if the ligand itself contains NMR-active nuclei (e.g., protons), NMR can be used to characterize the free ligand and, in some cases, to study ligand exchange dynamics or interactions in diamagnetic derivatives or at very low temperatures. More specialized NMR techniques, such as paramagnetic NMR, might be employed for specific insights into the electronic structure.
Table 5: Complementary Advanced Spectroscopic Techniques
| Technique | Information Provided |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination geometry of copper scielo.brresearchgate.net |
| X-ray Diffraction (XRD) | Definitive 3D molecular structure, bond lengths, and angles (complementary to spectroscopy) mdpi.comrsc.orgcityu.edu.hkmdpi.comrsc.orgrsc.orgresearchgate.netrsc.org |
| Nuclear Magnetic Resonance (NMR) | Ligand characterization, dynamics (challenging for paramagnetic Cu(II) complexes) cityu.edu.hknih.gov |
Theoretical and Computational Studies of Copper Ii Trihydroxybenzaldoximato Complexes
Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) is a cornerstone computational method for studying the electronic structure and bonding characteristics of transition metal complexes, including those of copper(II). DFT calculations enable the elucidation of optimized geometries, bond lengths, bond angles, and dihedral angles, which are crucial for understanding the stability and coordination environment of these complexes mdpi.comniscpr.res.in. For copper(II) complexes, the choice of DFT functional and basis set is critical, with hybrid functionals like B3LYP often providing reliable structural parameters researchgate.netias.ac.in. The inclusion of relativistic effects, particularly for heavy elements like copper, often necessitates specific basis sets such as LANL2DZ ias.ac.in.
Calculation of Molecular Orbitals and Charge Distribution
DFT calculations are instrumental in determining the molecular orbitals (MOs) and charge distribution within copper(II) trihydroxybenzaldoximato complexes. The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the electronic transitions and reactivity of the complexes niscpr.res.inias.ac.in. For instance, in various copper(II) complexes, the singly occupied molecular orbital (SOMO) of the copper(II) ion often exhibits a strong d contribution, pointing along the metal-ligand bonds in the basal plane nih.gov.
Table 1: Representative Atomic Charge Distribution in Copper(II) Complexes (Illustrative Example)
| Atom Type | Charge on Free Ligand (a.u.) | Charge on Complexed Atom (a.u.) | Change in Charge (a.u.) |
| Copper | +2.000 (ion) | +0.914 to +0.950 niscpr.res.in | -1.050 to -1.096 |
| Nitrogen | -0.579 to -0.974 niscpr.res.in | -0.554 to -0.974 niscpr.res.in | Varied |
| Oxygen | - | - | - |
Prediction of Spectroscopic Signatures
Time-Dependent Density Functional Theory (TD-DFT) is widely used to predict the spectroscopic signatures of copper(II) complexes, including UV-Vis, IR, and NMR spectra mdpi.commdpi.comcumhuriyet.edu.trresearchgate.netnih.govresearchgate.net. These predictions are vital for correlating theoretical results with experimental data, thereby validating computational models and providing a deeper understanding of the electronic transitions and vibrational modes.
UV-Vis Spectroscopy : TD-DFT calculations can simulate electronic transitions, predicting absorption maxima (λmax) that align closely with experimental UV-Vis spectra mdpi.commdpi.com. For example, studies on certain Cu(II) complexes have shown calculated absorption peaks that closely match experimental values, validating the TD-DFT method's effectiveness in predicting electronic transitions mdpi.com. The most intense bands in the electronic spectra of copper(II) complexes often stem from d-d transitions (e.g., d, d → d or d, d → d) niscpr.res.inscribd.com.
IR Spectroscopy : DFT calculations can predict vibrational frequencies, aiding in the assignment of experimental IR bands and confirming the presence of specific functional groups and coordination modes within the complex cumhuriyet.edu.trresearchgate.net.
NMR Spectroscopy : While copper(II) is paramagnetic, making direct NMR challenging, computational studies can still provide insights into the electronic environment that influences NMR shifts in diamagnetic ligands or related species, and in some cases, computational investigations on NMR spectra of copper(II) complexes have been reported cumhuriyet.edu.trresearchgate.netresearchgate.net.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular Dynamics (MD) simulations are powerful tools for investigating the conformational analysis and solution behavior of metal complexes, including copper(II) complexes rsc.orgnih.govnih.govmdpi.com. MD simulations can reveal the dynamic nature of these complexes, such as temperature-dependent interconversion between different coordination geometries (e.g., trigonal bipyramidal and square pyramidal) rsc.org.
For copper(II) complexes, MD simulations can provide insights into:
Solvent Interactions : MD simulations in explicit solvent models can elucidate the interactions between the complex and solvent molecules (e.g., water), including hydration layers and hydrogen bonding networks nih.govmdpi.com. This is particularly important for understanding how the complex behaves in biological or aqueous environments.
Binding Modes and Stability : MD can explore potential binding sites and the stability of metal-ligand interactions over time, as demonstrated in studies investigating the inhibitory effect of Cu(II) on amyloid beta-peptide aggregation nih.gov.
Quantum Mechanical Calculations of Thermochemical Parameters
For instance, computational studies on copper(II) complexes have investigated interaction energies between ligands and the metal atom, along with formation enthalpies and Gibbs free energies, to provide a comprehensive thermodynamic profile cumhuriyet.edu.tr. These calculations contribute to a deeper understanding of the energetic landscape of complex formation.
Computational Approaches for Crystal Structure Prediction and Polymorph Stability
Computational approaches for crystal structure prediction (CSP) and the assessment of polymorph stability are increasingly vital in chemical and pharmaceutical research bjbms.orgnih.govnih.govxtalpi.com. While specific detailed studies on the polymorphs of Copper(II) Trihydroxybenzaldoximato Complexes were not extensively found, the general principles apply. CSP aims to predict all possible crystalline forms of a compound based solely on its molecular structure, often involving global optimization procedures that explore various crystal packing arrangements bjbms.orgnih.govresearchgate.net.
Key aspects of computational approaches for crystal structure prediction and polymorph stability include:
Lattice Energy Minimization : Predicted crystal structures are subjected to lattice energy minimization to rank their relative stabilities bjbms.orgnih.gov. The most thermodynamically stable form is generally expected to crystallize first researchgate.net.
Gibbs Free Energy Calculations : While lattice energies relate to internal energies or enthalpies, the relative thermodynamic stability of polymorphs is determined by the Gibbs free energy, which accounts for both enthalpy and entropy bjbms.orgnih.gov. More advanced calculations incorporating lattice vibrational free energy are used to provide more accurate stability rankings, especially when considering temperature and pressure effects researchgate.net.
Polymorph Risk Mitigation : CSP platforms can predict low-energy polymorphs and evaluate free energy trends and transition temperatures, which helps in mitigating the risk of late-appearing, more stable solid forms in development processes nih.govxtalpi.com.
Reactivity and Mechanistic Investigations of the Copper Ii Trihydroxybenzaldoximato Complex
Studies on Ligand Exchange and Substitution Reaction Mechanisms
Ligand exchange and substitution reactions are fundamental processes for copper(II) complexes, influencing their stability, catalytic activity, and biological roles. In aqueous solutions, copper(II) ions typically exist as hexaaqua complexes, [Cu(H₂O)₆]²⁺, which are blue in color savemyexams.comsavemyexams.comchemguideforcie.co.ukwikipedia.org. These water ligands can be replaced by other ligands through substitution reactions. The rate of water exchange for copper(II) aquo complexes is notably fast among transition metal aquo complexes wikipedia.org.
Substitution reactions in copper(II) complexes can involve various mechanisms, including associative (A), dissociative (D), or interchange (I) pathways libretexts.org. In an associative mechanism, the incoming ligand forms an intermediate with a higher coordination number before the leaving group departs. Conversely, a dissociative mechanism involves the initial breaking of a bond between the metal and the leaving group, forming an intermediate with a lower coordination number, followed by the entry of the new ligand. Interchange mechanisms involve simultaneous bond formation and bond breaking in a single, concerted step without a detectable intermediate libretexts.org.
For copper(II) complexes, ligand substitution often leads to changes in coordination number and geometry. For instance, the substitution of six water ligands in [Cu(H₂O)₆]²⁺ by four chloride ligands can result in a change from an octahedral to a tetrahedral geometry, with the coordination number changing from 6 to 4 savemyexams.comsavemyexams.comsavemyexams.com. This reaction is typically reversible, and the color of the solution changes from blue to yellow (or green due to a mixture of colors) savemyexams.comchemguideforcie.co.uksavemyexams.com. Similarly, the reaction with ammonia (B1221849) can lead to partial or complete ligand substitution, forming complexes like [Cu(NH₃)₄(H₂O)₂]²⁺, which is a deep blue solution savemyexams.comchemguideforcie.co.uksavemyexams.comchemguide.co.uk.
Studies on the kinetics of ligand exchange reactions in copper(II) complexes often reveal multi-step processes. For example, investigations into the substitution reactions of certain copper(II) complexes with macrocyclic ligands have shown a biphasic reaction, with a rapid first step dependent on the incoming ligand concentration and a slower second step that is largely independent of it inorgchemres.org. This suggests a complex mechanistic pathway involving intermediates.
The stability of the resulting complex is a key factor in ligand exchange. Macrocyclic ligands, for instance, tend to form more stable and inert complexes with transition metal ions compared to acyclic multidentate ligands, a phenomenon known as the "macrocyclic effect" inorgchemres.org.
Illustrative Data for Ligand Exchange Kinetics (General Copper(II) Complexes)
| Reaction Step | Rate Constant (k) | Dependence on Incoming Ligand |
| First Step | kobs(1) | Dependent |
| Second Step | kobs(2) | Independent |
Note: This table illustrates typical kinetic observations in ligand exchange reactions for some copper(II) complexes and is not specific to the Copper(II) Trihydroxybenzaldoximato Complex. Data adapted from studies on CuLX/N4H2∙2ClO4 systems inorgchemres.org.
Elucidation of Redox Processes Involving the Copper(II) Center
Copper is a redox-active metal, and its complexes readily undergo oxidation-reduction processes, typically cycling between the copper(II) (Cu²⁺) and copper(I) (Cu⁺) oxidation states shu.ac.uknih.govlumiprobe.comnumberanalytics.com. The ability of copper(II) complexes to participate in redox cycling is crucial for their biological functions and catalytic applications shu.ac.ukbeilstein-journals.org.
Cyclic voltammetry and spectroelectrochemistry are common techniques used to investigate the redox behavior of copper(II) complexes. These studies can determine the reduction potentials (E₁/₂) for the Cu(II)/Cu(I) couple. For example, some copper(II)-macrocyclic complexes exhibit quasi-reversible redox behavior, with distinct reduction and oxidation potentials shu.ac.uk. The stability of the complex across different oxidation states is important; some copper(II) complexes are designed to remain intact during redox cycling, preventing copper leaching or structural changes shu.ac.uk.
The redox properties of copper(II) complexes are significantly influenced by the nature of their ligands. The presence of hard and soft donor atoms in ligands can stabilize both reduced and oxidized copper forms, mimicking biological systems like Type I Cu electron transport proteins shu.ac.uk. Some copper(II) complexes can undergo successive reduction peaks, corresponding to Cu(II)/Cu(I) and Cu(I)/Cu(0) transitions nih.gov.
In many catalytic processes, copper(II) complexes act as precursors that are reduced in situ to catalytically active copper(I) species, often by reducing agents like ascorbate (B8700270) lumiprobe.combeilstein-journals.org. The formation of reactive copper(I) acetylide complexes is a key step in certain copper-catalyzed reactions beilstein-journals.org. Furthermore, light-induced homolysis of copper(II)-halide bonds can generate copper(I) species and radicals, which can initiate various organic transformations nih.gov.
Illustrative Data for Redox Potentials (General Copper(II) Complexes)
| Complex Type (Example) | Redox Couple | Potential (V vs. Ag) |
| Copper(II)-macrocyclic | Cu(II)/Cu(I) | -0.005 (E₁/₂) shu.ac.uk |
| Copper(II) methacrylate (B99206) | Cu(II)/Cu(I) | Reduction peaks observed nih.gov |
| Cu(tmby)₂TFSI₁/₂ | Cu(II)/Cu(I) | Slightly lower than Cu(dmp)₂ dyenamo.se |
| Cu(dmby)₂TFSI₁/₂ | Cu(II)/Cu(I) | Slightly higher than Cu(dmp)₂ dyenamo.se |
Note: This table presents illustrative redox potential data for various copper(II) complexes and is not specific to the Copper(II) Trihydroxybenzaldoximato Complex.
Investigation of Hydrolytic and Thermal Stability Pathways
The hydrolytic and thermal stability of coordination complexes are crucial for their application and understanding their behavior in various environments.
Hydrolytic Stability: Copper(II) complexes can undergo hydrolysis, particularly in aqueous solutions, where water molecules or hydroxide (B78521) ions act as ligands. The hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, can react with hydroxide ions to form insoluble copper(II) hydroxide, [Cu(H₂O)₄(OH)₂] (often written as Cu(OH)₂), which is a light blue precipitate savemyexams.comsavemyexams.comchemguideforcie.co.ukwikipedia.org. This process involves the removal of hydrogen ions from coordinated water molecules, with hydroxide ions acting as a base chemguideforcie.co.uk.
The presence of copper(II) ions can also significantly promote the hydrolysis of other organic compounds, such as pesticides, by forming complexes that facilitate the hydrolytic cleavage of bonds researchgate.net. This catalytic effect is often pH-dependent and can involve chelation, which weakens specific bonds within the substrate researchgate.net. The mechanism may involve bidentate chelation, leading to electron shifts that promote hydrolysis researchgate.net.
Thermal Stability: Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are commonly employed to investigate the thermal decomposition pathways of copper(II) complexes. These studies provide insights into the temperature ranges at which solvent molecules are eliminated, ligands are released, and the metal complex decomposes to its final stable residue, typically copper oxide nih.govresearchgate.netrsc.org.
The thermal degradation of copper(II) complexes often proceeds in multiple steps. For instance, some complexes first lose solvent molecules, followed by the decomposition of organic ligands and subsequent oxidation of remaining components nih.govresearchgate.net. The decomposition can be exothermic, with significant enthalpy changes depending on the atmosphere (e.g., nitrogen vs. air) rsc.org. The final decomposition product is often copper(II) oxide (CuO) at elevated temperatures researchgate.netrsc.org. The structure of the complex, including its coordination geometry and the nature of its ligands, plays a significant role in its thermal stability nih.govbg.ac.rsdnu.dp.ua.
Illustrative Data for Thermal Decomposition (General Copper(II) Complexes)
| Complex Type (Example) | Decomposition Stage | Temperature Range (°C) | Observations/Products |
| Copper(II) Methacrylate | Solvent elimination | Initial stage | Release of imidazole (B134444) derivatives, oxidation of methacrylate ions nih.gov |
| [Cu(ABZH)(MBTH)Cl₂(H₂O)₂] | Water release | 48–145 | Mass loss corresponding to 2 H₂O molecules researchgate.net |
| [Cu(ABZH)(MBTH)Cl₂(H₂O)₂] | Ligand decomposition | ~700 | Final stable residue: copper oxide researchgate.net |
| Copper(II) oxalate (B1200264) | Decomposition | N/A | Exothermic, proceeds to copper metal (inert atm) or copper(II) oxide (air/oxygen) rsc.org |
Note: This table presents illustrative thermal decomposition data for various copper(II) complexes and is not specific to the Copper(II) Trihydroxybenzaldoximato Complex. Data adapted from studies on copper(II) methacrylate complexes nih.gov, [Cu(ABZH)(MBTH)Cl₂(H₂O)₂] researchgate.net, and copper(II) oxalate rsc.org.
Exploration of Chelation-Driven Reactivity
Chelation is a critical aspect of coordination chemistry, where a multidentate ligand binds to a central metal ion at multiple points, forming a ring-like structure chemguide.co.uk. This phenomenon significantly impacts the stability and reactivity of metal complexes, often leading to enhanced stability, known as the "chelate effect" savemyexams.comchemguide.co.uk.
The chelate effect is primarily an entropy-driven process. When monodentate ligands are replaced by a multidentate ligand, the number of independent species in solution often increases, leading to a more positive entropy change (ΔS°) and thus a more negative Gibbs free energy change (ΔG°), making the formation of the chelated complex more favorable savemyexams.comchemguide.co.uk. For instance, the replacement of six water molecules around a copper(II) ion by a single multidentate ligand like EDTA results in a significant increase in entropy and a highly stable complex savemyexams.comchemguide.co.uk.
Chelation-driven reactivity is observed in various contexts:
Enhanced Stability: Chelated copper(II) complexes are generally more stable than those with only monodentate ligands chemguide.co.uknih.govrjpbcs.comresearchcommons.org. This increased stability can influence their persistence in biological systems or their effectiveness as catalysts.
Catalysis: Chelation can activate substrates or facilitate specific reaction pathways. For example, copper(II) ions, often through chelation, can catalyze the hydrolysis of organic compounds by forming complexes that weaken bonds and promote nucleophilic attack researchgate.net.
Biological Activity: Many biologically active copper(II) complexes are chelates. Chelation can enhance the transport of copper ions across cell membranes, modulate enzyme activity, or facilitate the generation of reactive oxygen species (ROS) via Fenton-type reactions, which are relevant in various biological processes and disease states nih.govrjpbcs.comnih.gov. The type of organic ligands and their chelating ability can regulate these activities nih.gov.
Selectivity: Chelators can be designed to selectively bind to specific metal ions, which is important in applications such as chelation therapy to remove excess metal ions from biological systems nih.gov. The binding constants of chelators for copper(II) can be significantly higher than for other biologically relevant metal ions nih.gov.
Illustrative Data for Chelation Stability (General Copper(II) Complexes)
| Ligand Type (Example) | Complex | log K (Stability Constant) |
| Bidentate (1,2-diaminoethane) | [Cu(en)₃]²⁺ | 18.7 chemguide.co.uk |
| Multidentate (EDTA) | [CuEDTA]²⁻ | 18.8 savemyexams.comchemguide.co.uk |
| Glutamic acid and diamine | Cu(Glu)(tn) | 9.74 (log₁₀ Kₑ) nih.gov |
| Synthesized ligand | Cu(II)-ligand | 1.44 x 10¹⁵ (K_f) rjpbcs.com |
Note: This table provides illustrative stability constant data for various chelated copper(II) complexes, demonstrating the enhanced stability conferred by multidentate ligands. This data is not specific to the Copper(II) Trihydroxybenzaldoximato Complex. Data adapted from studies on copper(II) complexes with 1,2-diaminoethane (en) and EDTA savemyexams.comchemguide.co.uk, and other ligands nih.govrjpbcs.com.
Interactions with Biological Macromolecules: a Biophysical and Structural Perspective
Investigation of DNA Binding Mechanisms via Spectroscopic and Biophysical Techniques
The interaction of small molecules with DNA can occur through various modes, including intercalation, groove binding, and electrostatic interactions. Determining the preferred binding mode is essential for understanding a compound's biological effects. Spectroscopic techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism are powerful tools for this purpose. nih.govekb.eg
For a hypothetical compound like "Cutri2," researchers would typically perform titration experiments, monitoring changes in the spectral properties of the compound or DNA upon binding. For instance, changes in the absorption spectrum (hyperchromism or hypochromism) can indicate the nature of the interaction. nih.gov Fluorescence quenching experiments, where the intrinsic fluorescence of DNA or the compound is monitored, can provide data to calculate binding constants. researchgate.net
Biophysical methods such as isothermal titration calorimetry (ITC) would be employed to determine the thermodynamic parameters of the binding, including enthalpy (ΔH) and entropy (ΔS), which offer deeper insights into the forces driving the interaction. nih.govdrugtargetreview.com Viscosity measurements of DNA solutions in the presence of the compound can also help distinguish between intercalative and non-intercalative binding modes. nih.gov
Table 1: Hypothetical Spectroscopic and Biophysical Data for "Cutri2"-DNA Interaction
| Technique | Observation | Implication |
| UV-Visible Spectroscopy | Hypochromism and bathochromic shift | Intercalative binding |
| Fluorescence Spectroscopy | Quenching of ethidium bromide fluorescence | Competitive binding/intercalation |
| Circular Dichroism | Perturbation of DNA ellipticity | Conformational changes in DNA |
| Isothermal Titration Calorimetry | Negative ΔH and positive TΔS | Enthalpically and entropically driven binding |
| Viscometry | Increase in relative viscosity of DNA | Intercalative binding |
Study of Protein Interaction Profiles (e.g., Albumin Binding, Enzyme Active Site Probing)
The interaction of a compound with proteins is critical to its pharmacokinetic and pharmacodynamic properties. Serum albumin is a major carrier protein in the blood, and a compound's binding affinity to it can significantly influence its distribution and availability. oatext.combioinformaticsreview.com Techniques like fluorescence spectroscopy are commonly used to study albumin binding, often by monitoring the quenching of tryptophan fluorescence in the protein upon ligand binding. nih.govrsc.org
Furthermore, the ability of a compound to interact with specific enzymes is a key area of investigation. nih.gov Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that uses active site-directed probes to monitor the functional state of enzymes. um.esstanford.edu If "Cutri2" were designed as an enzyme inhibitor, researchers would use kinetic assays to determine its inhibitory mechanism and potency (e.g., IC50 or Ki values). X-ray crystallography or NMR spectroscopy could then be used to obtain a high-resolution structure of the compound bound to the enzyme's active site, revealing the specific molecular interactions responsible for its activity. criver.com
Table 2: Hypothetical Protein Interaction Profile for "Cutri2"
| Protein Target | Technique | Finding | Significance |
| Human Serum Albumin (HSA) | Fluorescence Quenching | Moderate binding affinity (K_a ~ 10^5 M⁻¹) | Indicates potential for transport in the bloodstream. researchgate.net |
| Hypothetical Target Enzyme | Enzyme Inhibition Assay | Competitive inhibition with a low micromolar K_i | Suggests specific interaction with the enzyme's active site. |
| Hypothetical Target Enzyme | X-ray Crystallography | Co-crystal structure reveals key hydrogen bonds and hydrophobic interactions | Provides a structural basis for inhibitor design and optimization. |
Conceptual Approaches to Designing Complexes for Specific Biomolecular Recognition
The rational design of molecules that can recognize and bind to specific DNA sequences or protein active sites is a major goal in medicinal chemistry and chemical biology. This process often involves computational modeling and a deep understanding of the principles of molecular recognition. researchgate.net
For DNA-targeting compounds, design strategies might focus on creating molecules with specific shapes and functionalities that complement the grooves of the DNA double helix. For example, crescent-shaped molecules are often designed to fit into the minor groove. The incorporation of specific hydrogen bond donors and acceptors can be used to target particular base pair sequences. youtube.com
In the context of protein targeting, structure-based drug design is a powerful approach. If the three-dimensional structure of a target protein is known, computational docking studies can be used to predict how a library of virtual compounds, including derivatives of a lead compound like "Cutri2," might bind to the active site. rsc.org These predictions can then guide the synthesis of new compounds with improved affinity and selectivity. The principles of covalent inhibition or fragment-based drug discovery could also be employed to develop potent and specific protein binders.
Advanced Applications and Future Research Directions
Design and Synthesis of Structural Analogs with Tunable Properties
The intrinsic coordination chemistry of copper(II) and the adaptable nature of the salicylaldoximato ligand framework offer substantial avenues for the rational design and synthesis of CuTRI2 structural analogs. By systematically modifying the substituents on the benzaldoximato ligand or by substituting the central metal ion, researchers could potentially fine-tune the compound's physicochemical attributes, such as its solubility, redox potential, and specific electronic absorption and emission characteristics. This strategy, a cornerstone in fields ranging from medicinal chemistry to materials science, aims to optimize existing functionalities or introduce novel ones nih.govaas.org. For instance, strategic alterations in the number and spatial arrangement of hydroxyl groups or the incorporation of other functional moieties could significantly influence the compound's interactions with diverse chemical environments. Such modifications could lead to enhanced stability, modulated reactivity, or the emergence of new optical phenomena. Future research endeavors could harness advanced computational chemistry techniques and high-throughput synthesis methodologies to predict and efficiently screen a diverse library of CuTRI2 analogs, thereby accelerating the discovery of compounds with precisely tailored properties.
Potential Role in Sensing and Detection Technologies
The distinct coordination environment of copper(II) complexes often renders them highly responsive to subtle changes in their chemical surroundings, positioning them as promising candidates for advanced sensing and detection technologies. Although specific research detailing CuTRI2's direct application in this field is not widely documented, its molecular structure, particularly the presence of multiple hydroxyl groups and the central copper(II) ion, suggests a significant potential for selective interactions with various analytes. Future investigations could explore CuTRI2's utility as a chemosensor for the detection of specific metal ions, anions, or small organic molecules. This could involve monitoring changes in its optical properties (e.g., fluorescence intensity, colorimetric shifts) or electrochemical responses upon analyte binding. For example, the selective coordination of certain ions could induce a conformational change or alter the electronic structure of CuTRI2, leading to a quantifiable and detectable signal. The development of CuTRI2-based sensing platforms could involve immobilizing the compound onto solid-state supports or integrating it into electrochemical transducers to construct highly selective and sensitive analytical systems.
Exploration in Catalysis and Supramolecular Chemistry
Copper complexes are well-established catalysts in a broad spectrum of organic transformations, a testament to copper's accessible variable oxidation states and its ability to activate diverse substrates. The chelating nature of the 2,3,4-trihydroxybenzaldoximato ligand in CuTRI2 provides a robust and stable coordination environment for the copper center, which could be strategically leveraged in various catalytic applications researchgate.netnih.govcutn.ac.inrsc.org. Future research could investigate CuTRI2 as a catalyst or pre-catalyst in key reactions such as oxidation, reduction, or carbon-carbon bond formation. Furthermore, its potential role in supramolecular chemistry could involve its utilization as a fundamental building block for the construction of sophisticated self-assembled structures or as a component within host-guest systems. The specific spatial arrangement of the ligands around the copper center might facilitate precise molecular recognition events or create confined microenvironments conducive to specific chemical transformations, thereby mimicking the efficiency and selectivity observed in natural enzymatic catalysis. By designing supramolecular assemblies that incorporate CuTRI2, researchers could explore the development of highly selective and efficient catalytic systems, potentially enabling novel synthetic pathways or significantly improving existing chemical processes.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
